molecular formula C21H17N3O7S2 B2504788 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate CAS No. 877651-63-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate

Cat. No.: B2504788
CAS No.: 877651-63-3
M. Wt: 487.5
InChI Key: ANHVHSYPQXVYJN-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This molecule is characterized by its complex structure, featuring a cyclopropane ring, a thiadiazole ring, a pyranone moiety, and a phthalate ester. Due to its unique structural features, it has garnered interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate typically involves multi-step synthetic pathways.

  • Formation of Thiadiazole Ring: : Starting with appropriate thiourea and cyclopropanecarboxylic acid derivatives, cyclization under oxidative conditions produces the 1,3,4-thiadiazole core.

  • Attachment of Cyclopropanecarboxamido Group: : Amide formation between the thiadiazole and cyclopropanecarboxylic acid derivatives.

  • Addition of Pyran-4-one Moiety: : Reaction of the amide-substituted thiadiazole with a pyran-4-one derivative under nucleophilic substitution conditions.

  • Formation of Methyl Phthalate Ester: : Esterification with phthalic acid and subsequent methylation.

Industrial Production Methods

For large-scale production, the process might be optimized with continuous flow reactors to ensure efficient thermal management and reaction kinetics. Catalysts might be employed to accelerate specific reaction steps, such as palladium-catalyzed coupling reactions, and automated systems to handle intermediate purifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur-containing thiadiazole ring, to yield sulfoxides or sulfones.

  • Reduction: : Reductive cleavage of the thiadiazole ring to open the structure, forming simpler thiol derivatives.

  • Nucleophilic Substitution: : The pyranone moiety can be a site for nucleophilic attack, particularly under basic conditions, leading to various substitution products.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.

  • Reduction: : Lithium aluminum hydride or hydrogen gas over palladium on carbon for reductive cleavage.

  • Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

  • Sulfoxides/Sulfones: : From oxidation of the thiadiazole ring.

  • Thiol Derivatives: : From reductive cleavage of the thiadiazole ring.

  • Substituted Pyranones: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biological research, this compound might be investigated for its potential as an enzyme inhibitor, due to the presence of the thiadiazole ring, which is known to bind to various biological targets.

Medicine

Preliminary studies might explore its use as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs, given the biological activity of similar thiadiazole derivatives.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its rigid and stable structure.

Mechanism of Action

The compound's mechanism of action depends on its target application. In medicinal chemistry, it might interact with enzymes or receptors through:

  • Molecular Targets and Pathways: : Binding to active sites of enzymes, inhibiting their activity. Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((5-(cyclopropylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl benzoate: : Differs in the ester group, showing variations in biological activity.

  • 5-(cyclopropylcarbamoyl)-1,3,4-thiadiazole-2-thiol: : Lacks the pyranone and phthalate moieties, used in simpler synthetic routes.

Uniqueness

  • Structural Features: : The combination of a thiadiazole ring with a pyranone moiety and a phthalate ester is unique, imparting distinctive chemical and physical properties.

  • Reactivity: : The compound's reactivity profile is unique, allowing it to undergo a range of chemical transformations not feasible with simpler analogs.

This compound's multifunctionality makes it a versatile and valuable entity in scientific research and industrial applications. Always at the cutting edge of chemistry, its exploration promises further innovations across multiple fields.

Properties

IUPAC Name

2-O-[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-O-methyl benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-29-18(27)13-4-2-3-5-14(13)19(28)31-16-9-30-12(8-15(16)25)10-32-21-24-23-20(33-21)22-17(26)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVHSYPQXVYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334065
Record name 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877651-63-3
Record name 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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